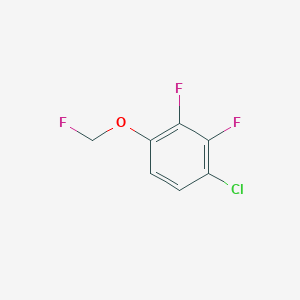
1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1-chloro-2,3-difluorobenzene with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Scientific Research Applications
1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The compound can also participate in various chemical reactions within biological systems, influencing metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,3-difluoro-4-methoxybenzene
- 1-Chloro-2,3-difluoro-4-(trifluoromethoxy)benzene
- 1-Chloro-2,3-difluoro-4-(difluoromethoxy)benzene
Uniqueness
1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties compared to other similar compounds. The combination of chlorine, fluorine, and fluoromethoxy groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClF3O |
|---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
1-chloro-2,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(12-3-9)7(11)6(4)10/h1-2H,3H2 |
InChI Key |
HXEHWIYTIIQINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















